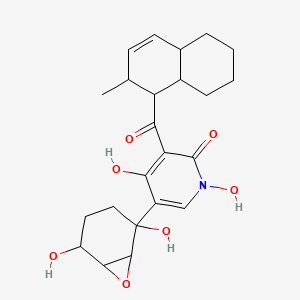

Fischerin

Descripción

Propiedades

Número CAS |

134822-63-2 |

|---|---|

Fórmula molecular |

C23H29NO7 |

Peso molecular |

431.485 |

Nombre IUPAC |

5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydroxy-3-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)pyridin-2-one |

InChI |

InChI=1S/C23H29NO7/c1-11-6-7-12-4-2-3-5-13(12)16(11)19(27)17-18(26)14(10-24(30)22(17)28)23(29)9-8-15(25)20-21(23)31-20/h6-7,10-13,15-16,20-21,25-26,29-30H,2-5,8-9H2,1H3 |

Clave InChI |

LNTGLCDRWWFPDI-UHFFFAOYSA-N |

SMILES |

CC1C=CC2CCCCC2C1C(=O)C3=C(C(=CN(C3=O)O)C4(CCC(C5C4O5)O)O)O |

Sinónimos |

fischerin |

Origen del producto |

United States |

Foundational & Exploratory

Fischerin: A Technical Guide to its Discovery, Biology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fischerin is a mycotoxin produced by the fungus Neosartorya fischeri. First identified in 1993, its structure was later revised in 2019. Initial studies revealed its potent toxicity in vivo, causing lethal peritonitis in mice. More recent research has uncovered a neuroprotective role for this compound in the context of glutamate-induced excitotoxicity, mediated through the MAPK signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes detailed experimental protocols for its isolation, characterization, and biological evaluation, as well as a summary of the available quantitative data and a visualization of its known signaling pathway.

Introduction and History

This compound was first isolated as a toxic metabolite from the ascomycete Neosartorya fischeri var. fischeri in 1993.[1] The initial structural elucidation described a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety. Early in vivo studies demonstrated its toxicity, with administration to mice resulting in lethal peritonitis.

For over two decades, this compound remained a relatively obscure mycotoxin. However, a 2019 study led to its "rediscovery" and a significant revision of its structure using modern analytical techniques, including microcrystal electron diffraction (MicroED). This study also provided the first insights into its potential therapeutic applications, revealing a neuroprotective effect against glutamate-induced cytotoxicity in hippocampal HT22 cells.

Physicochemical Properties and Structure

The revised structure of this compound, as determined in 2019, is a complex polyketide-nonribosomal peptide hybrid. The full stereochemistry was elucidated using advanced crystallographic and spectroscopic methods.

Spectroscopic Data Summary:

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for the pyridone and polyketide moieties. |

| ¹³C NMR | Resonances corresponding to the carbonyls, olefinic carbons, and aliphatic carbons of the core structure. |

| HR-MS | Provides the exact mass and molecular formula. |

| IR | Absorption bands indicative of hydroxyl, carbonyl, and amide functional groups. |

| UV-Vis | Maxima corresponding to the chromophores within the molecule. |

Note: Detailed spectral data can be found in the primary literature.

Biological Activity and Mechanism of Action

In Vivo Toxicity

The initial 1993 study reported that this compound caused lethal peritonitis in mice upon intraperitoneal injection.[1] While the exact LD50 value was not explicitly stated in the abstract, the study highlights its potent in vivo toxicity.

Table 1: In Vivo Toxicity of this compound

| Animal Model | Route of Administration | Observed Effect | LD50 | Reference |

| Mice | Intraperitoneal | Lethal peritonitis | Not explicitly reported | Fujimoto et al., 1993 |

In Vitro Cytotoxicity and Neuroprotection

A 2019 study demonstrated that this compound exhibits neuroprotective effects against glutamate-induced cytotoxicity in the mouse hippocampal cell line HT22.[2][3] Glutamate-induced toxicity in these cells is a well-established model for studying oxidative stress-mediated neuronal cell death.

This compound was found to mitigate this toxicity by:

-

Inhibiting the accumulation of reactive oxygen species (ROS).

-

Suppressing the influx of calcium ions (Ca²⁺).

-

Inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.

Table 2: In Vitro Biological Activity of this compound

| Cell Line | Assay | Effect | IC50/EC50 | Reference |

| HT22 | Glutamate-induced cytotoxicity | Neuroprotective | Not explicitly reported | Bang et al., 2019 |

Signaling Pathway

The neuroprotective effect of this compound is mediated through the modulation of the MAPK signaling pathway. In the context of glutamate-induced excitotoxicity, the overactivation of this pathway contributes to neuronal apoptosis. This compound's ability to inhibit the phosphorylation of JNK, ERK, and p38 suggests it acts upstream of these kinases to prevent the downstream cascade leading to cell death.

Experimental Protocols

Fungal Culture and this compound Production

Protocol for Fungal Culture:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) plates according to the manufacturer's instructions.

-

Inoculation: Inoculate the center of the PDA plates with a pure culture of Neosartorya fischeri.

-

Incubation: Incubate the plates at 28°C in the dark for 14-21 days, or until sufficient mycelial growth and secondary metabolite production are observed.

Protocol for Extraction and Purification:

-

Harvesting: Cut the agar containing the fungal mycelium into small pieces.

-

Extraction: Submerge the agar pieces in ethyl acetate and agitate for 24-48 hours at room temperature. Repeat the extraction process three times.

-

Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate to separate the fractions.

-

Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

-

Reverse-Phase HPLC: Further purify the this compound-containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.

-

Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water) to obtain pure crystals for characterization.

Glutamate-Induced Cytotoxicity Assay in HT22 Cells

Materials:

-

HT22 mouse hippocampal cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Protocol:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induction of Cytotoxicity: Add glutamate to the wells to a final concentration of 5 mM to induce excitotoxicity. Include control wells with untreated cells and cells treated with glutamate alone.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis of MAPK Phosphorylation

Materials:

-

HT22 cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Treat HT22 cells as described in the cytotoxicity assay, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Future Directions

The discovery of this compound's neuroprotective properties opens up new avenues for research. Future studies should focus on:

-

Determining the precise LD50 and IC50 values to provide a more quantitative understanding of its toxicity and therapeutic window.

-

Elucidating the upstream targets of this compound in the MAPK signaling pathway.

-

Investigating the structure-activity relationship of this compound derivatives to optimize its neuroprotective effects and reduce its toxicity.

-

Evaluating the efficacy of this compound in in vivo models of neurodegenerative diseases.

References

- 1. Structure of this compound, a new toxic metabolite from an ascomycete, Neosartorya fischeri var. fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Alzheimer’s Natural Products Derived from Plant Endophytic Fungi [mdpi.com]

- 3. Prospecting for Natural Product Structural Complexity using Genome Mining and Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Fischerin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischerin is a complex mycotoxin produced by the fungus Neosartorya fischeri.[1] Initially identified as a toxic metabolite, recent research has unveiled its potential as a neuroprotective agent. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

This compound is a structurally intricate molecule featuring a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety.[1] Its systematic IUPAC name is 3-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydroxypyridin-2-one.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydroxypyridin-2-one |

| Molecular Formula | C₂₃H₂₉NO₇ |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 134822-63-2 |

| PubChem CID | 139587915 |

| SMILES | C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C(=O)C3=C(C(=CN(C3=O)O)C4(CCC(C5C4O5)O)O)O |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. The following table summarizes available computed and experimental data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 431.5 g/mol | PubChem (Computed) |

| XLogP3 | 1.3 | PubChem (Computed) |

| Hydrogen Bond Donors | 5 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 8 | PubChem (Computed) |

| Optical Rotation | [α]²⁰D -28° (c = 0.10, CHCl₃) | Experimental[2] |

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is required for a complete physicochemical profile.

Biological Activity and Mechanism of Action

This compound exhibits a dual biological profile, demonstrating both toxicity and neuroprotective effects.

Toxicity

Initial studies on this compound identified it as a toxic metabolite. It has been reported to cause lethal peritonitis in mice.[1][3] The precise mechanism of this toxicity and quantitative data such as LD50 values are not yet fully elucidated and require further investigation.

Neuroprotective Activity

More recent research has highlighted the significant neuroprotective potential of this compound. It has been shown to protect against glutamate-induced cytotoxicity in HT22 hippocampal neuronal cells.[2][4][5]

The primary mechanism of its neuroprotective action involves the modulation of several key signaling pathways:

-

Inhibition of Reactive Oxygen Species (ROS) Production: this compound effectively blocks the excessive production of ROS induced by glutamate, thereby mitigating oxidative stress, a key contributor to neuronal cell death.[2][4]

-

Reduction of Calcium Influx: It prevents the pathological influx of calcium ions (Ca²⁺) into neuronal cells, a critical event in the excitotoxic cascade.[2][4]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound inhibits the phosphorylation of several MAPKs, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[2][4][5] The dysregulation of these pathways is closely linked to neuronal apoptosis.

References

- 1. Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya † [mdpi.com]

- 2. Prospecting for Natural Product Structural Complexity using Genome Mining and Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Fischerin Biosynthesis Pathway in Aspergillus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fischerin is a fungal secondary metabolite belonging to the pyrone class of polyketide-nonribosomal peptide hybrid compounds, initially isolated from Neosartorya fischeri (a teleomorph of Aspergillus fischeri). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Aspergillus species. It details the genetic architecture of the biosynthetic gene cluster (BGC), the enzymatic machinery involved, a proposed biosynthetic pathway, and the regulatory networks governing its production. This document also includes detailed experimental protocols for the study of this pathway and presents quantitative data in a structured format to aid in comparative analysis and future research endeavors.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds with significant potential for pharmaceutical development. This compound, a polyketide-nonribosomal peptide hybrid, has garnered interest due to its unique chemical structure. Understanding its biosynthetic pathway is crucial for elucidating the enzymatic mechanisms that generate this complexity and for enabling synthetic biology approaches to produce novel analogs with potentially enhanced therapeutic properties. This guide serves as a technical resource for researchers investigating the biosynthesis of this compound and related natural products in Aspergillus species.

The this compound Biosynthetic Gene Cluster (fin)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the fin cluster. This cluster was identified in Aspergillus carbonarius and its involvement in this compound production was confirmed through heterologous expression.[1] The core of this cluster is a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, FinD. Bioinformatic analysis of the fin cluster reveals a set of genes encoding the necessary enzymatic machinery for the biosynthesis and potential modification of the this compound scaffold.

Table 1: Putative Genes in the this compound (fin) Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function | Homology/Domain Information |

| finD | PKS-NRPS hybrid enzyme | Contains Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), C-Methyltransferase (C-MeT), Ketoreductase (KR), Acyl Carrier Protein (ACP), Condensation (C), Adenylation (A), and Thiolation (T) domains. The cis-acting C-MeT domain in FinD is predicted to be inactive due to mutations in the conserved SAM-binding motif.[1] |

| finA | Putative transcription factor | Contains a Zn(II)2Cys6 DNA-binding domain, suggesting a role in the regulation of the fin cluster. |

| finB | Putative monooxygenase | Homologous to FAD-dependent oxidoreductases, likely involved in tailoring reactions such as hydroxylation. |

| finC | Putative transporter | Member of the Major Facilitator Superfamily (MFS), likely involved in the export of this compound or its intermediates. |

| finE | Putative hydrolase | Belongs to the alpha/beta-hydrolase superfamily, potentially involved in the release of the final product or a tailoring step. |

The Core Biosynthetic Enzyme: FinD (PKS-NRPS)

The central enzyme in this compound biosynthesis is FinD, a large, multidomain PKS-NRPS hybrid. The modular nature of this enzyme dictates the assembly of the this compound backbone from simple metabolic precursors.

Domain Organization of FinD

The predicted domain architecture of FinD is as follows:

KS - AT - DH - C-MeT - KR - ACP - C - A - T

-

Polyketide Synthase (PKS) Module:

-

Ketosynthase (KS): Catalyzes the condensation of acyl units.

-

Acyltransferase (AT): Selects and loads the extender units (likely malonyl-CoA).

-

Dehydratase (DH): Removes a water molecule from the growing polyketide chain.

-

C-Methyltransferase (C-MeT): Typically adds a methyl group from S-adenosyl methionine (SAM). However, in FinD, this domain is predicted to be inactive.[1]

-

Ketoreductase (KR): Reduces a keto group to a hydroxyl group.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

-

Nonribosomal Peptide Synthetase (NRPS) Module:

-

Condensation (C): Catalyzes the formation of a peptide bond between the polyketide chain and an amino acid.

-

Adenylation (A): Selects and activates a specific amino acid (likely L-tyrosine based on the this compound structure) as an aminoacyl-AMP intermediate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and the enzymatic domains present in the fin cluster, a plausible biosynthetic pathway can be proposed. The pathway initiates with the assembly of a polyketide chain by the PKS module of FinD, followed by the incorporation of an amino acid by the NRPS module, and subsequent tailoring reactions.

Caption: Proposed biosynthetic pathway for this compound.

Pathway Description:

-

Initiation and Polyketide Chain Assembly: The PKS module of FinD is likely initiated with an acetyl-CoA starter unit. A series of condensation reactions with malonyl-CoA extender units, interspersed with reduction and dehydration steps catalyzed by the KR and DH domains, elongates the polyketide chain.

-

Amino Acid Incorporation: The A-domain of the NRPS module selects and activates L-tyrosine, which is then tethered to the T-domain.

-

Hybrid Formation: The C-domain catalyzes the formation of a peptide bond between the carboxyl group of the completed polyketide chain and the amino group of the tethered L-tyrosine.

-

Release and Cyclization: The linear polyketide-amino acid hybrid is likely released from the enzyme, possibly with the aid of the putative hydrolase, FinE. The molecule then undergoes spontaneous or enzyme-catalyzed cyclization to form the characteristic pyrone ring.

-

Tailoring Reactions: The putative monooxygenase, FinB, is proposed to catalyze a final hydroxylation step to yield the mature this compound molecule.

Regulation of this compound Biosynthesis

The expression of the fin cluster is likely subject to a complex regulatory network, typical for secondary metabolite biosynthesis in fungi.

-

Pathway-Specific Regulation: The finA gene within the cluster encodes a putative Zn(II)2Cys6 transcription factor. These types of transcription factors are commonly found in fungal secondary metabolite gene clusters and are responsible for the specific activation of the cluster's genes in response to developmental or environmental cues.

-

Global Regulation: The production of this compound is also likely influenced by global regulators of secondary metabolism in Aspergillus, such as LaeA and VeA. These proteins are part of a larger regulatory complex that controls the expression of numerous secondary metabolite gene clusters in response to light and other signals. Deletion of laeA in Aspergillus fischeri has been shown to reduce the production of several secondary metabolites, suggesting its role in regulating pathways like that of this compound.

Caption: Proposed regulatory network of the this compound gene cluster.

Quantitative Data

While specific quantitative data for this compound biosynthesis is limited in the public domain, this section provides a template for the types of data that are crucial for a thorough understanding of the pathway's efficiency. The values presented are hypothetical and representative of typical fungal secondary metabolite production.

Table 2: Representative Quantitative Data for this compound Production

| Parameter | Value | Conditions | Reference Method |

| This compound Titer | |||

| Wild-type A. carbonarius | 15.2 ± 2.1 mg/L | 14 days, 28°C, Potato Dextrose Agar | HPLC-MS/MS |

| finA overexpression mutant | 45.8 ± 5.3 mg/L | 14 days, 28°C, Potato Dextrose Agar | HPLC-MS/MS |

| laeA deletion mutant | < 0.1 mg/L | 14 days, 28°C, Potato Dextrose Agar | HPLC-MS/MS |

| Enzyme Kinetics (FinD - A-domain) | |||

| Substrate | L-Tyrosine | ATP-PPi exchange assay | |

| Km | 250 ± 30 µM | ||

| kcat | 15 ± 2 min-1 | ||

| Gene Expression (Relative Quantification) | |||

| finD (vs. actin) | 1.0 (basal) | Vegetative growth | RT-qPCR |

| finD (vs. actin) | 8.5 ± 1.2 | Stationary phase (this compound production) | RT-qPCR |

| finA (vs. actin) | 6.2 ± 0.8 | Stationary phase (this compound production) | RT-qPCR |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Protocol for this compound Extraction and Quantification

Caption: Workflow for this compound extraction and analysis.

Methodology:

-

Culture Growth: Grow the Aspergillus strain on a suitable solid medium (e.g., Potato Dextrose Agar) for 14 days at 28°C.

-

Extraction: Excise agar plugs from the culture plate and place them in a glass vial. Add an equal volume of ethyl acetate.

-

Lysis and Extraction: Vortex the mixture vigorously for 2 minutes, followed by sonication for 30 minutes in a water bath.

-

Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes. Carefully collect the upper ethyl acetate layer.

-

Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume of methanol.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

Quantification: Analyze the sample by HPLC-MS/MS. Develop a standard curve using a purified this compound standard for absolute quantification.

Protocol for Heterologous Expression of the fin Cluster

Methodology:

-

Gene Cluster Amplification: Amplify the entire fin cluster from the genomic DNA of the producing Aspergillus strain using long-range PCR.

-

Vector Construction: Clone the amplified fin cluster into a suitable fungal expression vector containing a selectable marker (e.g., pyrG).

-

Protoplast Transformation: Prepare protoplasts from a suitable heterologous host, such as Aspergillus nidulans or a strain of Aspergillus oryzae with a clean secondary metabolite background. Transform the protoplasts with the expression vector using a PEG-mediated method.

-

Selection and Screening: Select for transformants on a minimal medium lacking the nutrient corresponding to the selectable marker. Screen positive transformants for this compound production using the extraction and HPLC-MS/MS protocol described above.

Protocol for Gene Knockout using CRISPR-Cas9

Methodology:

-

Guide RNA Design: Design single guide RNAs (sgRNAs) targeting the gene of interest within the fin cluster (e.g., finD or finA).

-

Vector Construction: Construct a CRISPR-Cas9 vector for Aspergillus containing the Cas9 nuclease under a strong constitutive promoter and the designed sgRNA under a suitable polymerase III promoter.

-

Transformation: Transform the wild-type Aspergillus strain with the CRISPR-Cas9 vector.

-

Screening for Mutants: Screen the transformants for the desired gene knockout by PCR amplification of the target locus and subsequent sequencing to confirm the mutation.

-

Phenotypic Analysis: Analyze the knockout mutants for the loss of this compound production to confirm the gene's role in the biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Aspergillus species. The identification of the fin gene cluster and the characterization of its core PKS-NRPS enzyme, FinD, have laid the groundwork for further investigation into the intricate enzymatic reactions that lead to the formation of this unique secondary metabolite. The proposed biosynthetic pathway, regulatory network, and detailed experimental protocols presented here are intended to serve as a valuable resource for researchers in the field of natural product biosynthesis and drug discovery. Future work should focus on the biochemical characterization of all enzymes within the fin cluster, the elucidation of the precise sequence of biosynthetic intermediates, and the detailed mapping of the regulatory elements controlling cluster expression. Such knowledge will not only deepen our understanding of fungal secondary metabolism but also pave the way for the engineered biosynthesis of novel this compound analogs with potentially valuable pharmacological activities.

References

The Enigmatic Toxicity of Fischerin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischerin, a mycotoxin produced by the fungus Neosartorya fischeri, represents a significant area of interest in toxicology and pharmacology. This in-depth technical guide serves as a comprehensive resource for understanding and investigating the biological activity of this compound and its potential toxic metabolites. While this compound has been identified as a toxic agent, detailed mechanistic and quantitative data remain largely uncharted territory. This document provides a framework for its study, summarizing the current state of knowledge and presenting detailed experimental protocols and conceptual models to guide future research.

This compound is characterized by a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety and is known to cause lethal peritonitis in murine models, highlighting its potent toxicity.[1] However, a comprehensive understanding of its mechanism of action, specific cellular targets, and the signaling pathways it modulates is crucial for a complete toxicological assessment and for exploring any potential therapeutic applications of its structural scaffold.

Quantitative Toxicological Data

To date, specific quantitative toxicological data for this compound, such as IC50 and LD50 values, are not extensively reported in publicly available literature. However, for the purpose of illustrating the expected data presentation in a comprehensive toxicological profile, the following tables provide a template for summarizing such findings once they are determined.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | Data not available | Assesses metabolic activity. |

| 48 | Data not available | |||

| 72 | Data not available | |||

| A549 (Human Lung Carcinoma) | LDH Release | 24 | Data not available | Measures membrane integrity. |

| 48 | Data not available | |||

| 72 | Data not available | |||

| RAW 264.7 (Murine Macrophage) | Neutral Red Uptake | 24 | Data not available | Evaluates lysosomal integrity. |

| 48 | Data not available |

Table 2: In Vivo Acute Toxicity of this compound

| Animal Model | Route of Administration | LD50 (mg/kg) | Observation Period | Key Clinical Signs |

| Mouse (e.g., BALB/c) | Intraperitoneal | Data not available | 14 days | Peritonitis, lethargy, weight loss. |

| Oral | Data not available | 14 days | Data not available | |

| Rat (e.g., Sprague-Dawley) | Intravenous | Data not available | 14 days | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments essential for characterizing the biological activity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring mitochondrial dehydrogenase activity.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Selected cancer or normal cell lines (e.g., HepG2, A549)

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways disrupted by this compound are yet to be elucidated. Based on the toxic effects of other mycotoxins, it is plausible that this compound induces cytotoxicity through the activation of apoptosis. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conceptual Workflow for Investigating this compound's Mechanism of Action

Caption: A logical workflow for the investigation of this compound's toxic activity.

The Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases.

Caption: The extrinsic (death receptor) pathway of apoptosis.

Biotransformation and Identification of Toxic Metabolites

Mycotoxins often undergo metabolic transformation in vivo, which can either detoxify the compound or, in some cases, lead to the formation of more toxic metabolites. Investigating the biotransformation of this compound is a critical step in understanding its complete toxicological profile.

Experimental Approach: In Vitro Metabolism using Liver Microsomes

-

Incubation: Incubate this compound with liver microsomes (e.g., human, rat, or mouse) in the presence of NADPH.

-

Sample Preparation: Stop the reaction at various time points and extract the metabolites.

-

LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify potential metabolites.

-

Toxicity Screening: Synthesize or isolate the identified metabolites and screen them for cytotoxicity using the in vitro assays described above to determine if they are more or less toxic than the parent compound.

Conclusion and Future Directions

This compound is a potent mycotoxin with demonstrated in vivo toxicity. However, a detailed understanding of its biological activity at the molecular level is still in its infancy. This technical guide provides a roadmap for researchers to systematically investigate the cytotoxicity, mechanism of action, and metabolic fate of this compound. Future research should focus on generating robust quantitative toxicological data, identifying the specific cellular targets and signaling pathways modulated by this compound, and characterizing its metabolic profile to identify any potential toxic metabolites. Such studies will be invaluable for a comprehensive risk assessment and may unveil novel pharmacological properties associated with the pyridone scaffold of this compound.

References

Fischerin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Introduction

Fischerin is a novel synthetic compound that has garnered significant interest within the scientific community for its potent and selective biological activities observed in preclinical in vitro studies. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular interactions and cellular effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Molecular Targeting and Signaling Pathways

In vitro studies have elucidated that this compound exerts its primary effects through the modulation of key signaling pathways implicated in cellular proliferation and survival. The compound has been identified as a potent inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, metabolism, and angiogenesis.

The phosphatidylinositol 3-kinase (PI3K) family is integral to various cellular functions, including growth, proliferation, and survival.[1] The PI3K/Akt signaling pathway is a major contributor to cell survival, and its activation is often associated with malignant transformation and resistance to apoptosis.[1] this compound has been shown to suppress the PI3K/Akt and mTOR signaling pathways.[1] mTOR, a serine/threonine-specific protein kinase, is a downstream effector of the PI3K/Akt pathway.[1]

// Nodes this compound [label="this compound", fillcolor="#EA4335"]; PI3K [label="PI3K", fillcolor="#4285F4"]; Akt [label="Akt", fillcolor="#4285F4"]; mTOR [label="mTOR", fillcolor="#4285F4"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> PI3K [arrowhead=tee, label="inhibits", fontcolor="#202124", fontsize=8]; PI3K -> Akt [label="activates", fontcolor="#202124", fontsize=8]; Akt -> mTOR [label="activates", fontcolor="#202124", fontsize=8]; mTOR -> Proliferation [label="promotes", fontcolor="#202124", fontsize=8]; mTOR -> Survival [label="promotes", fontcolor="#202124", fontsize=8]; } .dot this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Cellular Effects of this compound

Inhibition of Cell Viability

This compound has demonstrated significant dose-dependent inhibition of cell viability in various cancer cell lines. This effect is attributed to its ability to interfere with fundamental cellular processes required for cell survival and proliferation.

Induction of Cell Cycle Arrest

Treatment with this compound leads to the arrest of cells in the G2/M phase of the cell cycle.[2] This is a critical checkpoint that ensures the fidelity of genetic information before cell division. By inducing arrest at this stage, this compound prevents the propagation of potentially damaged cells.

// Nodes G1 [label="G1", fillcolor="#F1F3F4"]; S [label="S", fillcolor="#F1F3F4"]; G2 [label="G2", fillcolor="#F1F3F4"]; M [label="M", fillcolor="#F1F3F4"]; Arrest [label="Arrest", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges G1 -> S; S -> G2; G2 -> M; M -> G1; this compound -> G2 [arrowhead=tee, label="induces arrest", fontcolor="#202124", fontsize=8]; G2 -> Arrest [style=dashed]; } .dot this compound induces cell cycle arrest at the G2/M phase.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[3][4] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis by this compound is a key mechanism contributing to its anti-proliferative effects.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | A549 (Lung Cancer) | 25 µM | [1] |

| HCT116 (Colon Cancer) | 30 µM | ||

| MCF-7 (Breast Cancer) | 20 µM | [2] | |

| Cell Cycle Arrest (G2/M) | MCF-7 (Breast Cancer) | Increased from 16.53% to 29.62% | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[5][6][7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][8]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[9][10]

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein per sample on a polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[11]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[12][13]

-

Cell Fixation: Harvest and fix treated cells in cold 70% ethanol overnight at -20°C.[14]

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]

The in vitro evidence strongly suggests that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit the PI3K/Akt/mTOR pathway, induce cell cycle arrest, and promote apoptosis underscores its potential for further development as a therapeutic candidate. Future studies should focus on elucidating the precise molecular interactions of this compound and evaluating its efficacy and safety in in vivo models.

References

- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo induction of apoptosis by capsaicin in pancreatic cancer cells is mediated through ROS generation and mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. benchchem.com [benchchem.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. nanocellect.com [nanocellect.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

Toxicological Profile of Fischerin Mycotoxin: A Review of Currently Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available public information on the toxicological profile of the mycotoxin Fischerin. Extensive searches of scientific literature have revealed a significant scarcity of detailed toxicological data for this specific compound. Therefore, the comprehensive quantitative data, detailed experimental protocols, and signaling pathway visualizations requested could not be fully generated. This document presents the limited information that has been published and provides context based on the toxicology of other metabolites from the producing fungal species.

Executive Summary

This compound is a mycotoxin produced by the ascomycete fungus Neosartorya fischeri var. fischeri. Despite its identification and structural elucidation, its toxicological profile remains largely uncharacterized in publicly accessible scientific literature. The only direct evidence of its toxicity comes from a singular observation of "lethal peritonitis in mice"[1]. Key quantitative toxicological parameters such as the median lethal dose (LD50), cytotoxic concentrations (IC50), and genotoxicity data are not available. Furthermore, the molecular mechanism of action and any associated signaling pathways have not been elucidated. This guide compiles the existing information and highlights the significant knowledge gaps in the toxicology of this compound.

Introduction to this compound

This compound is a secondary metabolite with a chemical structure that includes a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety[1]. It is produced by Neosartorya fischeri, a heat-resistant fungus that can be a concern in food production and horticulture[2]. While other metabolites from Neosartorya species have been investigated for their bioactive properties, including antifungal and cytotoxic effects, this compound itself has received limited toxicological assessment[2][3][4][5].

Known Toxicological Effects

The primary and sole toxicological endpoint reported for this compound is its ability to cause lethal peritonitis in mice[1].

Table 1: Summary of In Vivo Toxicity of this compound

| Species | Route of Administration | Observed Effect | Quantitative Data (e.g., LD50) | Reference |

| Mouse | Not Specified | Lethal Peritonitis | Not Available | [1] |

Experimental Protocol: Detailed experimental protocols for the in vivo study in mice that observed lethal peritonitis have not been published. Information regarding the dosage, route of administration, number of animals, and specific pathological findings is not available in the source publication[1].

Toxicology of Other Metabolites from Neosartorya fischeri

While not directly indicative of this compound's toxicological profile, examining other metabolites from Neosartorya fischeri can provide some context on the bioactive potential of compounds from this fungus.

-

AGI-B4: This compound, isolated from a marine-derived strain of Neosartorya fischeri, has demonstrated cytotoxic effects against human gastric cancer (SGC-7901) and hepatic cancer (BEL-7404) cell lines[3].

-

Neosartorya fischeri Antifungal Proteins (NFAPs): N. fischeri produces antifungal proteins that are not structurally related to this compound. These proteins have been shown to induce apoptosis in susceptible fungi and may interfere with G-protein signal transduction pathways[2].

-

Pyripyropenes and Indole Alkaloids: Other studies on N. fischeri have identified various secondary metabolites, including pyripyropenes and prenylated indole alkaloids. Some of these compounds have been assessed for cytotoxicity against cancer cell lines, with varying results[5].

It is crucial to reiterate that the toxicological properties of these compounds cannot be extrapolated to this compound due to differences in their chemical structures and potential mechanisms of action.

Gaps in Knowledge and Future Directions

The current understanding of this compound's toxicology is severely limited. To establish a comprehensive toxicological profile, the following studies are necessary:

-

Acute, Sub-chronic, and Chronic Toxicity Studies: Determination of LD50 values in multiple species via different routes of administration (e.g., oral, intravenous, intraperitoneal) is a fundamental first step.

-

In Vitro Cytotoxicity Assays: Evaluation of this compound's effect on various cell lines to determine IC50 values and understand its cell-damaging potential.

-

Genotoxicity Assays: A battery of tests, including the Ames test, chromosomal aberration assays, and in vivo micronucleus assays, are required to assess the mutagenic and clastogenic potential of this compound.

-

Mechanistic Studies: Investigations into the molecular mechanisms of this compound's toxicity are needed. This would involve identifying cellular targets, affected signaling pathways, and the potential for oxidative stress induction.

Due to the lack of data on the mechanism of action and signaling pathways, the requested Graphviz diagrams cannot be generated at this time.

Conclusion

The mycotoxin this compound, produced by Neosartorya fischeri var. fischeri, has been identified as a toxic metabolite capable of causing lethal peritonitis in mice[1]. However, beyond this initial observation, there is a profound lack of quantitative toxicological data and mechanistic understanding. The scientific community, particularly researchers in toxicology, natural products chemistry, and drug development, should be aware of this significant knowledge gap. Further research is imperative to characterize the toxicological profile of this compound to fully assess its potential risk to human and animal health.

References

- 1. Structure of this compound, a new toxic metabolite from an ascomycete, Neosartorya fischeri var. fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soil-Borne Neosartorya spp.: A Heat-Resistant Fungal Threat to Horticulture and Food Production—An Important Component of the Root-Associated Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive metabolites from a marine-derived strain of the fungus Neosartorya fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Isolation and Identification of Fischerin-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and identifying fungi that produce Fischerin, a metabolite of interest for its potential biological activities. The following sections detail the necessary experimental protocols, data presentation, and visualization of key processes to facilitate research and development in this area.

Isolation of this compound-Producing Fungi

The primary known producer of this compound is the fungus Neosartorya fischeri[1][2]. The isolation of this thermotolerant fungus from environmental samples, such as soil, requires specific procedures to select for its heat-resistant ascospores.

Experimental Protocol: Isolation of Neosartorya fischeri from Soil

This protocol is adapted from established methods for isolating thermotolerant fungi from soil samples[3][4].

Materials:

-

Soil samples

-

Sterile distilled water

-

Sterile 25 mL test tubes

-

Water bath

-

Sterile petri dishes

-

Gochenaur's glucose ammonium nitrate agar or Potato Dextrose Agar (PDA)

-

Incubator

Procedure:

-

Sample Preparation: Place approximately 0.03 g of a soil sample into a sterile 25 mL test tube containing 10 mL of sterile distilled water[4].

-

Heat Treatment: Place the test tube in a water bath preheated to 70-75°C for 15 minutes. This step is crucial for selecting heat-resistant fungal spores, such as the ascospores of Neosartorya[4].

-

Inoculation: After heat treatment, drain the water. Transfer the soil particles into a sterile petri dish[4].

-

Culturing: Pour molten Gochenaur's glucose ammonium nitrate agar or Potato Dextrose Agar (PDA) into the petri dish containing the soil particles. Swirl gently to distribute the particles evenly[4].

-

Incubation: Incubate the plates in the dark at 28-30°C for 5-7 days, or until fungal colonies appear[4].

-

Sub-culturing for Pure Culture: Once colonies are visible, transfer the hyphal tips of morphologically distinct fungi to fresh PDA plates to obtain pure cultures[4].

Visual Workflow for Fungal Isolation

Caption: Workflow for the isolation of heat-resistant fungi like Neosartorya fischeri.

Identification of this compound-Producing Fungi

Identification of the isolated fungi is a critical step and involves a combination of morphological and molecular techniques.

Morphological Identification

Initial identification can be based on macroscopic and microscopic features. Neosartorya fischeri is characterized by the production of ascospores within cleistothecia. Microscopic examination of the fungal culture will reveal the morphology of conidiophores and ascospores, which are key features for preliminary identification[3].

Molecular Identification

For accurate species-level identification, molecular methods are essential. DNA sequencing of specific gene regions is the gold standard.

Experimental Protocol: DNA Barcoding for Fungal Identification

-

DNA Extraction: Extract genomic DNA from a pure fungal culture using a suitable fungal DNA extraction kit.

-

PCR Amplification: Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal fungal primers (e.g., ITS1 and ITS4). The β-tubulin gene can also be used for finer resolution within the Aspergillus section Fumigati[3].

-

DNA Sequencing: Send the purified PCR product for Sanger sequencing.

-

Sequence Analysis: Compare the obtained DNA sequence with databases such as the NCBI GenBank using the BLAST tool to identify the fungal species.

Production and Extraction of this compound

Once a this compound-producing strain of Neosartorya fischeri is identified, the next step is to cultivate the fungus to produce the metabolite, followed by its extraction.

Cultivation for Secondary Metabolite Production

Neosartorya fischeri can be cultured on various media to induce the production of secondary metabolites. Solid-state fermentation on rice has been shown to be effective[4].

Experimental Protocol: Solid-State Fermentation on Rice

-

Media Preparation: Place 300 g of rice and 150 mL of water into 1000 mL Erlenmeyer flasks and autoclave[4].

-

Inoculation: Inoculate the sterile rice medium with two mycelial plugs from a fresh PDA culture of Neosartorya fischeri[4].

-

Incubation: Incubate the flasks at 28°C for 30 days[4].

Extraction of this compound

This compound and other secondary metabolites can be extracted from the fungal biomass and the culture medium using organic solvents.

Experimental Protocol: Solvent Extraction of this compound

-

Maceration: Macerate the moldy rice from the solid-state fermentation in ethyl acetate (e.g., 20 L total for multiple flasks) for three days[4]. Alternatively, for smaller scale extractions from agar plates, the mycelium can be extracted with methanol for seven days[1].

-

Filtration: Filter the mixture to separate the solvent extract from the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract containing this compound and other metabolites[1][4].

Visual Workflow for this compound Production and Extraction

Caption: Workflow for the production and extraction of this compound from N. fischeri.

Identification and Quantification of this compound

The crude extract is a complex mixture of compounds. Chromatographic and spectroscopic techniques are employed to identify and quantify this compound.

Purification of this compound

The crude extract can be subjected to column chromatography for the purification of this compound. A common approach involves using a stationary phase like silica gel and eluting with a gradient of solvents of increasing polarity.

Analytical Identification of this compound

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): HPLC-DAD is a powerful technique for the separation and preliminary identification of compounds.

Experimental Protocol: HPLC-DAD Analysis of this compound

-

Column: A C18 reversed-phase column is suitable for the separation of pyridone alkaloids[5].

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile is typically used for alkaloid separation[5][6].

-

Detection: The DAD detector can be set to scan a range of wavelengths to obtain the UV-Vis spectrum of the eluting compounds. Pyridone alkaloids typically show characteristic UV absorbance maxima[1].

-

Quantification: For quantification, a calibration curve is generated using a purified this compound standard. The peak area of this compound in the sample chromatogram is then used to determine its concentration.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, MS and NMR are indispensable.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which helps in determining its elemental composition[1].

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry[7].

Quantitative Data

The yield of this compound from Neosartorya fischeri can vary depending on the strain, culture conditions, and extraction method. While specific quantitative data for this compound is scarce in the literature, the following table provides a template for recording and comparing production yields.

| Fungal Strain | Culture Medium | Incubation Time (days) | Extraction Solvent | Crude Extract Yield (g/L) | This compound Yield (mg/g of crude extract) | Reference |

| N. fischeri NRRL 181 | Potato Dextrose Agar | - | Methanol | - | - | [1] |

| N. pseudofischeri | Rice | 30 | Ethyl Acetate | - | - | [4] |

| [Your Strain] | [Your Medium] | [Your Time] | [Your Solvent] | [Your Data] | [Your Data] |

Biosynthesis of this compound

This compound belongs to the class of 4-hydroxy-2-pyridone alkaloids, which are hybrid polyketide-nonribosomal peptide natural products[8][9]. The biosynthesis of these compounds generally involves a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS).

While the exact enzymatic pathway for this compound is not fully elucidated, a general proposed pathway for fungal 2-pyridone formation involves the following key steps, which can be modeled for this compound[8][10].

-

Backbone Assembly: A hybrid PKS-NRPS enzyme assembles a linear precursor from acetate/malonate units and an amino acid.

-

Cyclization: The linear precursor undergoes cyclization to form a tetramic acid intermediate.

-

Ring Expansion: A cytochrome P450 monooxygenase is often involved in the oxidative rearrangement and expansion of the tetramic acid ring to form the 4-hydroxy-2-pyridone core.

-

Tailoring Reactions: Further enzymatic modifications, such as hydroxylation, methylation, or glycosylation, can occur to yield the final this compound molecule.

Proposed Biosynthetic Pathway of a 4-Hydroxy-2-Pyridone

Caption: A generalized proposed biosynthetic pathway for fungal 4-hydroxy-2-pyridone alkaloids.

This guide provides a foundational framework for the isolation and identification of this compound-producing fungi. Researchers are encouraged to optimize these protocols for their specific strains and laboratory conditions to achieve the best results.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and Identification of Aspergillus Section Fumigati Strains from Arable Soil in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Blueprint of Fischerin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Fischerin, a toxic metabolite isolated from the ascomycete Neosartorya fischeri var. fischeri. The structural elucidation of this complex natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a core reference for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound. This information is critical for the identification and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 7.98 | s | |

| 5 | 1.88 | m | |

| 6α | 2.25 | m | |

| 6β | 1.60 | m | |

| 7 | 4.05 | br d | 10.0 |

| 8 | 1.80 | m | |

| 9 | 1.28 | m | |

| 10 | 1.45 | m | |

| 11 | 1.05 | m | |

| 12α | 1.65 | m | |

| 12β | 1.20 | m | |

| 13-Me | 0.88 | d | 6.5 |

| 14 | 5.35 | br s | |

| 15 | 5.45 | br s | |

| 17 | 4.20 | d | 3.0 |

| 18 | 3.60 | d | 3.0 |

| 19 | 3.15 | s | |

| 20-OH | 12.5 | s | |

| 4'-OH | 3.55 | br s | |

| 1-OH | 9.85 | br s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 165.2 |

| 3 | 105.8 |

| 4 | 175.8 |

| 5 | 118.2 |

| 6 | 162.5 |

| 1' | 108.5 |

| 2' | 38.2 |

| 3' | 28.5 |

| 4' | 68.5 |

| 5' | 35.4 |

| 6' | 25.8 |

| 7' | 31.5 |

| 8' | 36.2 |

| 9' | 22.8 |

| 10' | 14.1 |

| 11' | 123.1 |

| 12' | 139.8 |

| 13' | 21.5 |

| 14' | 75.5 |

| 15' | 70.2 |

| 16' | 55.8 |

| 17' | 50.1 |

| 18' | 60.3 |

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Formula |

| HR-FABMS | Positive | 432.1970 [M+H]⁺ | C₂₃H₃₀NO₇ |

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory procedures for the analysis of natural products. The following sections detail the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A purified sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: Approximately 2 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Fourier transformation of the free induction decay (FID) with exponential line broadening (0.3 Hz). Phase and baseline correction were applied.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: Approximately 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Processing: Fourier transformation of the FID with exponential line broadening (1.0 Hz). Phase and baseline correction were applied.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of purified this compound was prepared in a suitable solvent matrix (e.g., m-nitrobenzyl alcohol for Fast Atom Bombardment).

Instrumentation: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a double-focusing magnetic sector mass spectrometer.

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Acceleration Voltage: 8-10 kV.

-

Mass Range: m/z 100-1000.

-

Resolution: 10,000.

-

Calibration: The instrument was calibrated using a known reference compound (e.g., perfluorokerosene, PFK).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

This guide provides a foundational dataset and procedural outline for researchers working with this compound. The detailed spectroscopic information is essential for confirming the identity of the compound in various experimental settings and for guiding further research into its biological activity and potential applications.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Fischerin from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischerin is a toxic secondary metabolite produced by the fungus Neosartorya fischeri.[1] Its structure contains a unique 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety.[1] As a mycotoxin, this compound is of interest to researchers in toxicology, pharmacology, and drug development for its potential biological activities. This document provides detailed protocols for the isolation and purification of this compound from fungal cultures, based on established methods for mycotoxin extraction and purification.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical this compound isolation and purification process. These values are illustrative and will vary depending on the specific fungal strain, culture conditions, and purification scale.

| Purification Step | Starting Material (g) | Eluent/Mobile Phase | Volume (mL) | This compound Yield (mg) | Purity (%) |

| Crude Acetone Extract | 500 g (Mycelia on Rice) | Acetone | 2000 | 150 | ~5 |

| Liquid-Liquid Extraction | 150 mg (Crude Extract) | Ethyl Acetate/Water | 500/500 | 120 | ~15 |

| Silica Gel Column Chromatography | 120 mg (Enriched Extract) | Hexane:Ethyl Acetate Gradient | 1000 | 45 | ~60 |

| Preparative HPLC | 45 mg (Partially Purified) | Acetonitrile:Water Gradient | 200 | 25 | >98 |

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the solid-state fermentation of Neosartorya fischeri on a rice medium to promote the production of this compound.

Materials:

-

Pure culture of Neosartorya fischeri var. fischeri

-

Long-grain white rice

-

Erlenmeyer flasks (1 L)

-

Autoclave

-

Incubator

Procedure:

-

To each 1 L Erlenmeyer flask, add 100 g of long-grain white rice and 100 mL of deionized water.

-

Autoclave the flasks at 121°C for 20 minutes to sterilize the rice medium.

-

Allow the flasks to cool to room temperature.

-

Inoculate each flask with a 1 cm² agar plug from a mature culture of N. fischeri.

-

Incubate the flasks at 28°C in the dark for 21-28 days, or until the fungus has fully colonized the rice.[2]

Extraction of Crude this compound

This protocol details the extraction of secondary metabolites, including this compound, from the fungal culture.

Materials:

-

Fungal culture from Protocol 1

-

Acetone

-

Blender or homogenizer

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Harvest the fungal mycelia and rice from the fermentation flasks.

-

To every 100 g of fungal culture, add 400 mL of acetone.

-

Homogenize the mixture in a blender for 5-10 minutes.

-

Filter the homogenate through a Buchner funnel to separate the mycelial debris from the acetone extract.

-

Repeat the extraction of the solid residue with another 200 mL of acetone to ensure complete recovery of metabolites.

-

Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.[1]

Liquid-Liquid Extraction for Enrichment

This step aims to partition this compound into an organic solvent, thereby enriching it and removing polar impurities.

Materials:

-

Crude acetone extract

-

Ethyl acetate

-

Deionized water

-

Separatory funnel (2 L)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve the crude extract in 500 mL of deionized water.

-

Transfer the aqueous solution to a 2 L separatory funnel.

-

Add 500 mL of ethyl acetate to the separatory funnel and shake vigorously for 5 minutes.

-

Allow the layers to separate, and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer twice more with 250 mL of ethyl acetate each time.

-

Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it using a rotary evaporator to yield the enriched this compound extract.

Silica Gel Column Chromatography

This protocol describes the separation of compounds in the enriched extract based on their polarity.

Materials:

-

Enriched this compound extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve the enriched extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).

-

Collect fractions of approximately 20 mL in test tubes.

-

Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1), and visualizing the spots under UV light.

-

Combine the fractions containing the compound of interest (this compound) based on the TLC analysis and concentrate them.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step is for the fine purification of this compound to a high degree of purity.

Materials:

-

Partially purified this compound from the previous step

-

Preparative HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

Procedure:

-

Dissolve the partially purified this compound in the initial mobile phase (e.g., 30% acetonitrile in water).

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC with a suitable gradient program. An example gradient could be: 30% to 70% acetonitrile in water over 40 minutes.

-

Inject the sample onto the C18 column.

-

Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound.

Visualizations

References

Application Notes and Protocols for the Analytical Detection of Fisetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1] It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential senolytic effects.[1][2] As research into the therapeutic potential of fisetin expands, robust and reliable analytical methods for its detection and quantification in various matrices are crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide an overview of the common analytical methods for fisetin detection, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed protocols and quantitative data are presented to aid researchers in establishing and validating their own analytical procedures.

Analytical Methods for Fisetin Detection

The primary methods for the quantitative analysis of fisetin are HPLC with ultraviolet (UV) detection and LC-MS. While immunoassays are a common tool for the detection of various molecules, a specific and commercially available immunoassay for fisetin has not been widely reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the quantification of fisetin.[3][4] This technique offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.

Key Experimental Parameters:

-

Column: A C18 column is typically used for the separation of fisetin.[5][6]

-

Mobile Phase: A mixture of an organic solvent (commonly methanol or acetonitrile) and an acidified aqueous phase (e.g., with 0.1% orthophosphoric acid) is used for elution.[3][6]

-

Detection: Fisetin exhibits maximum UV absorbance at approximately 362 nm, making this the optimal wavelength for detection.[6][7]

Quantitative Data Summary:

The following table summarizes the quantitative data from various validated RP-HPLC methods for fisetin analysis, providing a reference for expected performance.

| Parameter | Method 1[3] | Method 2[8] | Method 3[6] |

| Linearity Range | 2 - 12 µg/mL | 25 - 125 ng/mL | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | 0.993 | 0.9996 | 0.997 |

| Limit of Detection (LOD) | 0.425 µg/mL | 3.18 ng/mL | 2.903 µg/mL |

| Limit of Quantification (LOQ) | 1.287 µg/mL | 9.66 ng/mL | 8.797 µg/mL |

| Accuracy (% Recovery) | 96 - 98% | 95 - 105% | 98.19 - 100.36% |

| Precision (%RSD) | < 2% | < 2% | < 2% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers higher sensitivity and specificity compared to HPLC-UV, making it the preferred method for analyzing fisetin in complex biological matrices such as plasma.[9]

Key Experimental Parameters:

-

Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of fisetin.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

Quantitative Data Summary:

A validated LC-MS/MS method has been successfully used to determine the pharmacokinetic parameters of fisetin and its primary metabolite, geraldol, in mouse plasma.[9] This method involved direct protein precipitation for sample preparation.[9]

Experimental Protocols